3,4-Bis(trifluoromethyl)aniline
Overview
Description
3,4-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of trifluoromethylated aniline derivatives. These compounds are characterized by the presence of one or more trifluoromethyl groups attached to an aniline moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the physical, chemical, and electronic properties of the molecules they are attached to.
Synthesis Analysis
The synthesis of compounds related to 3,4-bis(trifluoromethyl)aniline can involve various strategies, including the aromatic nucleophilic substitution reactions where powerful electron-withdrawing groups such as trifluoromethyl are introduced into aromatic rings. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of novel polyimides containing trifluoromethyl groups was performed via Williamson ether condensation reaction followed by hydrogenation .
Molecular Structure Analysis
The molecular structure of trifluoromethylated anilines is significantly influenced by the trifluoromethyl groups. For example, the presence of these groups can lead to extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a noticeable shortening of the S–N bond upon deprotonation . The influence of the trifluoromethyl group on the geometry of benzene and its normal modes of vibrations has also been discussed in the context of 4-nitro-3-(trifluoromethyl)aniline .
Chemical Reactions Analysis
Trifluoromethylated anilines can participate in various chemical reactions due to their unique electronic properties. For instance, 1,3-bis(trifluoromethyl)prop-2-ene 1-iminium salts, which are related to trifluoromethyl anilines, have been used to react with anilines to form 2,4-bis(trifluoromethyl)quinolines . Bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the regio- and chemoselective ring opening of epoxides in reactions with substituted anilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated anilines are diverse and can be tailored by the introduction of various substituents. For example, the physical properties of ionic liquids consisting of various anions and the bis(trifluoromethylsulfonyl)imide anion with various cations have been reported, indicating the influence of trifluoromethyl groups on properties such as phase-transition temperatures, densities, and viscosities . The vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline and related derivatives has provided insights into the effects of electron-donating and withdrawing effects on the structure of aniline . Additionally, the synthesis of novel polyimides with trifluoromethyl groups has shown that these compounds have excellent solubility, high glass-transition temperatures, and good thermal stability 10.
Scientific Research Applications
Application in Cross-Coupling Reactions
3,4-Bis(trifluoromethyl)aniline is effectively used as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling reactions. This method allows for the synthesis of a variety of 9-fluorenones with excellent regioselectivities, broad functional group compatibility, and high atom economy under mild conditions through a dual carbon-hydrogen bond activation sequence (Wang et al., 2019).
In Pesticide Synthesis
The compound plays a critical role in the synthetic process of novel pesticides like Bistrifluron. Its conversion through various chemical reactions, including nitration and chlorination, is crucial in creating effective pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).
Reactivity with Alkoxybenzenes and Anilines
3,4-Bis(trifluoromethyl)aniline demonstrates significant reactivity with alkoxybenzenes and anilines, leading to the formation of various chemical structures like vinylogous trifluoroacetylation products and 2,4-bis(trifluoromethyl)quinolines. These reactions are essential for synthesizing new chemical entities with potential applications in various fields (Keim et al., 2021).
Improvement in Epoxy Systems
The compound is utilized in improving the water resistance of epoxy systems. Studies show significant reductions in water absorption when using derivatives of 3,4-Bis(trifluoromethyl)aniline, highlighting its importance in enhancing the durability and performance of epoxy-based materials (Johncock & Tudgey, 1983).
Formation of N-Hexafluoroisopropylated Products
It reacts with anilines to form N-hexafluoroisopropylated products, a key step in the synthesis of various chemical compounds with potential applications in different industrial sectors (Kubota et al., 1983).
Safety And Hazards
While specific safety and hazard information for 3,4-Bis(trifluoromethyl)aniline is not available, general precautions for handling similar chemicals include ensuring adequate ventilation, avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3,4-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDVFXQQNBDDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364283 | |
Record name | 3,4-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(trifluoromethyl)aniline | |
CAS RN |
2965-07-3 | |
Record name | 3,4-bis(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2965-07-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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